molecular formula C4H5ClF2O B073859 4-Chloro-4,4-difluoro-2-butanone CAS No. 1515-16-8

4-Chloro-4,4-difluoro-2-butanone

Cat. No. B073859
CAS RN: 1515-16-8
M. Wt: 142.53 g/mol
InChI Key: SMCIAOVKUXCWGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-4,4-difluoro-2-butanone (CDFB) is a chemical compound that has been widely used in scientific research. It is a derivative of butanone, which is a ketone that is commonly used as a solvent in various industries. CDFB has a unique chemical structure that makes it a valuable tool for studying various biological processes.

Mechanism Of Action

4-Chloro-4,4-difluoro-2-butanone reacts with amino groups in proteins and peptides to form stable adducts. The reaction occurs through nucleophilic addition of the amino group to the carbonyl group of 4-Chloro-4,4-difluoro-2-butanone, followed by elimination of a fluoride ion. The resulting adduct is stable and can be used to study protein interactions and modifications.

Biochemical And Physiological Effects

4-Chloro-4,4-difluoro-2-butanone has been shown to have minimal toxicity and does not have any known physiological effects. However, it should be handled with care as it is a reactive compound and can cause skin and eye irritation if not handled properly.

Advantages And Limitations For Lab Experiments

4-Chloro-4,4-difluoro-2-butanone has several advantages as a cross-linking and labeling reagent. It is a small molecule that can penetrate into the interior of proteins, allowing for the study of protein-protein interactions that are not accessible by other methods. It is also a highly reactive compound that can form stable adducts with amino groups, making it a valuable tool for studying protein modifications.
However, 4-Chloro-4,4-difluoro-2-butanone also has some limitations. It is not suitable for studying protein interactions that occur through non-covalent interactions, such as hydrogen bonding and electrostatic interactions. It also requires careful handling as it is a reactive compound that can react with other biomolecules and interfere with the interpretation of experimental results.

Future Directions

There are several future directions for the use of 4-Chloro-4,4-difluoro-2-butanone in scientific research. One direction is the development of new methods for the selective labeling of proteins and peptides. Another direction is the use of 4-Chloro-4,4-difluoro-2-butanone as a tool for studying protein-protein interactions in complex biological systems, such as cells and tissues. Additionally, the use of 4-Chloro-4,4-difluoro-2-butanone in combination with other labeling and cross-linking reagents may provide new insights into the structure and function of proteins and other biomolecules.

Synthesis Methods

4-Chloro-4,4-difluoro-2-butanone can be synthesized by reacting 4-chloro-2,2,4-trifluoroacetophenone with ethyl magnesium bromide in the presence of copper(I) bromide. The reaction yields 4-Chloro-4,4-difluoro-2-butanone as a yellow liquid, which can be purified by distillation.

Scientific Research Applications

4-Chloro-4,4-difluoro-2-butanone has been extensively used in scientific research as a reactive compound for the modification of proteins, peptides, and other biomolecules. It is commonly used as a cross-linking agent to study protein-protein interactions, protein-DNA interactions, and protein-ligand interactions. 4-Chloro-4,4-difluoro-2-butanone has also been used as a labeling reagent for mass spectrometry-based proteomics studies.

properties

CAS RN

1515-16-8

Product Name

4-Chloro-4,4-difluoro-2-butanone

Molecular Formula

C4H5ClF2O

Molecular Weight

142.53 g/mol

IUPAC Name

4-chloro-4,4-difluorobutan-2-one

InChI

InChI=1S/C4H5ClF2O/c1-3(8)2-4(5,6)7/h2H2,1H3

InChI Key

SMCIAOVKUXCWGS-UHFFFAOYSA-N

SMILES

CC(=O)CC(F)(F)Cl

Canonical SMILES

CC(=O)CC(F)(F)Cl

synonyms

4-Chloro-4,4-difluoro-2-butanone

Origin of Product

United States

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